molecular formula C20H22ClN3 B109636 Cerestat CAS No. 137160-11-3

Cerestat

Número de catálogo B109636
Número CAS: 137160-11-3
Peso molecular: 339.9 g/mol
Clave InChI: CKAKVKWRMCAYJD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

The chemical name of Cerestat is N-(3-Ethylphenyl)-N-methyl-N’-1-naphthalenylguanidine hydrochloride . Its molecular formula is C20H21N3.HCl . The molecular weight is 339.86 .


Physical And Chemical Properties Analysis

Cerestat is soluble to 50 mM in water and to 100 mM in DMSO .

Relevant Papers Several papers have been identified that discuss Cerestat. These include studies on its neuroprotective properties following controlled cortical impact injury , and its effects on functional and morphological outcomes in rat focal cerebral ischemia . These papers provide valuable insights into the properties and potential applications of Cerestat.

Aplicaciones Científicas De Investigación

Neuroprotective Effects in Cerebral Ischemia

Cerestat, a NMDA receptor antagonist, has demonstrated significant efficacy in reducing ischemic volume and attenuating behavioral deficits in rats with permanent occlusion of the left middle cerebral artery, a model of cerebral ischemia. This suggests its potential application in treating neurological deficits and morphological damage induced by such ischemic events (Pitsikas et al., 2001).

Clinical Utility in Stroke and Head Trauma

Despite the clinical failures with first-generation NMDA antagonists like Cerestat, ongoing research and trials indicate that improvements in the therapeutic indices of these compounds are crucial to assess their role in treating conditions like stroke and head trauma. This highlights the need for more advanced clinical studies to fully understand the potential of Cerestat in these applications (Wood, 1998).

Application in Controlled Cortical Impact Injury

Studies have shown that Cerestat can significantly reduce contusion volume, brain edema, and intracranial pressure following Controlled Cortical Impact Injury in rats. These findings suggest its application in improving outcomes following traumatic brain injuries (Kroppenstedt et al., 1998).

Potential in Treating Severe Traumatic Brain Injury

Aptiganel hydrochloride (Cerestat) has been developed for the treatment of stroke and severe traumatic brain injury. Its neuroprotective properties in various in vitro and in vivo models of cerebral ischemia suggest its potential effectiveness in clinical applications for these conditions (Knapp et al., 1997).

Inhibition of Human α7 Nicotinic Acetylcholine Receptors

Research has indicated that Cerestat can inhibit human α7 nicotinic acetylcholine receptors, suggesting its potential utility in systems where NMDA and nACh receptors co-exist. This highlights its broader implications beyond stroke and trauma, potentially influencing other neurological functions or disorders (Maskell et al., 2003).

Propiedades

IUPAC Name

1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3.ClH/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19;/h4-14H,3H2,1-2H3,(H2,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAKVKWRMCAYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045762
Record name Aptiganel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aptiganel hydrochloride

CAS RN

137160-11-3
Record name Aptiganel hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137160113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aptiganel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APTIGANEL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40PWH14OXW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cerestat
Reactant of Route 2
Cerestat
Reactant of Route 3
Reactant of Route 3
Cerestat
Reactant of Route 4
Cerestat
Reactant of Route 5
Reactant of Route 5
Cerestat
Reactant of Route 6
Cerestat

Citations

For This Compound
745
Citations
KR Lees - Neurology, 1997 - AAN Enterprises
A wealth of experimental evidence demonstrates that cerebral ischemia cause excessive release of glutamate and that glutamate contributes to ischemic injury. Glutamate antagonism …
Number of citations: 248 n.neurology.org
SN Kroppenstedt, GH Schneider… - Journal of …, 1998 - liebertpub.com
Recent studies have demonstrated a neuroprotective effect of the noncompetitive N-methyl-d-aspartate receptor antagonist aptiganel HCl (Cerestat®) in focal cerebral ischemia. In the …
Number of citations: 62 www.liebertpub.com
SN Kroppenstedt, GH Schneider, UW Thomale… - … and Neuromonitoring in …, 1998 - Springer
… NMDA receptor antagonist Aptiganel HCL (Cerestat® CNS 1102) in focal cerebral ischemia. This study investigates the influence of Cerestat on contusion volume, posttraumatic brain …
Number of citations: 11 link.springer.com
N Pitsikas, A Brambilla, C Besozzi, P Bonali… - Pharmacology …, 2001 - Elsevier
This study investigated the ability of NBQX, an AMPA receptor antagonist, and cerestat, a NMDA receptor antagonist, to counteract neurological deficits and morphological damage …
Number of citations: 19 www.sciencedirect.com
AG Knapp, LI Mathews, ER Gamzu - Excitatory Amino Acids, 1997 - Elsevier
Publisher Summary Aptiganel hydrochloride (CERESTAT, CNS 1102), is a novel N-methyl-D-aspartate (NMDA) ion channel blocker being developed for the treatment of stroke and …
Number of citations: 7 www.sciencedirect.com
PD Maskell, P Speder, NR Newberry… - British journal of …, 2003 - Wiley Online Library
… , we have investigated the effects of memantine and cerestat on human α7 receptors. The effects of cerestat on nicotinic ACh receptors have not been investigated previously, but there …
Number of citations: 89 bpspubs.onlinelibrary.wiley.com
WA Lagreze, T Otto, TJ Feuerstein - Der Ophthalmologe: Zeitschrift …, 1999 - europepmc.org
Methods In 50 rats ischemia was induced by elevating the IOP of one eye to 120 mmHg for 1 h. The drugs were injected before ischemia because, according to our hypothesis, a …
Number of citations: 15 europepmc.org
K Edwards - Neurology, 1996 - cir.nii.ac.jp
Cerestat in the treatment of acute ischemic stroke:Results of a phase II trial | CiNii Research … Cerestat in the treatment of acute ischemic stroke:Results of a phase II trial …
Number of citations: 27 cir.nii.ac.jp
E Gamzu - European Neuropsychopharmacology, 1995 - infona.pl
… CERESTAT T M was active when given after the ischemia … within 15 minutes of iv CERESTAT T M administration. There is … volunteers, involving 47 exposed to CERESTAT T M and 20 to …
Number of citations: 0 www.infona.pl
S Uchino, T Hirasawa, H Tabata, Y Gonda, C Waga… - Neuroscience, 2010 - Elsevier
… By contrast, many of the multipolar cells in the Cerestat-… reached their destination even after Cerestat-treatment. To … and Fyn was reduced by Cerestat. These findings suggest that …
Number of citations: 10 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.